molecular formula C13H12F4N2O2S B2386174 N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396631-75-6

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2386174
CAS No.: 1396631-75-6
M. Wt: 336.3
InChI Key: CXUKMHXBBPWNGK-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound characterized by the presence of a fluorinated phenyl ring and a thiazepane ring. The compound’s unique structure, which includes both fluorine and sulfur atoms, makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the fluorinated phenyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated aromatic rings.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated phenyl ring and thiazepane moiety. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide: shares similarities with other fluorinated aromatic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a fluorinated phenyl ring and a thiazepane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N2O2S/c14-9-2-1-7(5-8(9)13(15,16)17)18-12(21)10-6-22-4-3-11(20)19-10/h1-2,5,10H,3-4,6H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUKMHXBBPWNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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